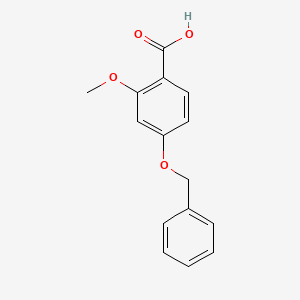

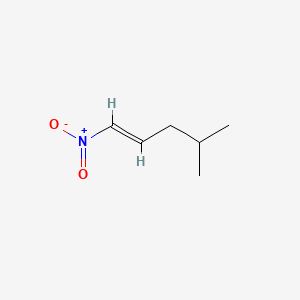

3-(2-甲基烯丙氧基)-苯甲醛

描述

Synthesis Analysis

The synthesis of benzaldehyde derivatives can be complex and often involves multiple steps. For example, the synthesis of 3-benzoyl-2-quinolinecarboxaldehyde involves the formation of a fluorogenic reagent for the detection of primary amines . Similarly, the synthesis of azo-benzoic acids and their precursors, which include benzaldehyde derivatives, is achieved through a series of reactions that are characterized using various spectroscopic techniques . These methods could potentially be adapted for the synthesis of 3-(2-Methyl-allyloxy)-benzaldehyde.

Molecular Structure Analysis

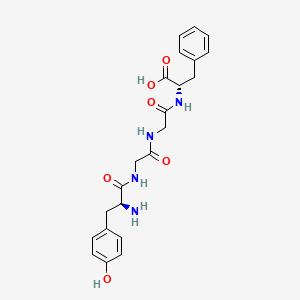

The molecular structure of benzaldehyde derivatives is often confirmed using spectroscopic techniques such as NMR, UV-VIS, and IR spectroscopy. For instance, the structure of 3-methoxy-2-[(2,4,4,6,6-pentachloro-1,3,5,2λ5,4λ5,6λ5-triazatriphosphin-2-yl)oxy]benzaldehyde was determined using these methods, along with X-ray crystallography . The molecular structure and geometries of azo-benzoic acids were optimized using B3LYP density functional theory . These techniques could be applied to determine the molecular structure of 3-(2-Methyl-allyloxy)-benzaldehyde.

Chemical Reactions Analysis

Benzaldehyde derivatives participate in various chemical reactions. For example, the reaction of benzaldehydes with hexachlorocyclotriphosphazene leads to the formation of a specific benzaldehyde derivative . The Wittig reaction is another common reaction involving benzaldehydes, where they are converted to cinnamic acids or arylpropiolic acids in an aqueous medium . These reactions highlight the reactivity of the benzaldehyde moiety, which would be relevant for 3-(2-Methyl-allyloxy)-benzaldehyde.

Physical and Chemical Properties Analysis

The physical and chemical properties of benzaldehyde derivatives can be deduced from their molecular structure. For example, the presence of intra- and intermolecular C–H···O short contacts in 2-methoxy-benzaldehyde suggests the possibility of dimerization in the solid and liquid states . The spectroscopic studies of benzaldehyde derivatives provide information about their absorption spectra and the influence of solvent composition and pH on their behavior in solution . These properties are important for understanding the behavior of 3-(2-Methyl-allyloxy)-benzaldehyde in different environments.

科学研究应用

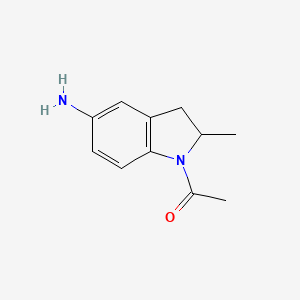

Synthesis of Indole Derivatives

- Scientific Field : Organic Chemistry .

- Application Summary : Indole derivatives are significant heterocyclic systems in natural products and drugs. They play a crucial role in cell biology and are used as biologically active compounds for the treatment of cancer cells, microbes, and various disorders in the human body .

- Results or Outcomes : Indoles, both natural and synthetic, show various biologically vital properties. The investigation of novel methods of synthesis has attracted the attention of the chemical community .

Antimicrobial Compound

- Scientific Field : Biochemistry and Biotechnology .

- Application Summary : A compound similar to “3-(2-Methyl-allyloxy)-benzaldehyde”, named “6-[1,2-dimethyl-6-(2-methyl-allyloxy)-hexyl]-3-(2-methoxy-phenyl)-chromen-4-one”, was isolated from Penicillium sp. HT-28 and showed broad-spectrum antimicrobial activity .

- Methods of Application : The active compound was isolated using column chromatography and characterized using various spectroscopic techniques such as infrared (IR), 1H and 13C nuclear magnetic resonance (NMR) spectra, and mass spectroscopy .

- Results or Outcomes : The compound showed antimicrobial activity against S. aureus, E. coli, S. epidermidis, and S. typhimurium. It was found to be neither cytotoxic nor mutagenic, indicating its potential as a stable and potent antimicrobial .

Synthesis of 3-(BIS-(2-METHYL-ALLYLOXY)-METHOXY)-2-METHYL-PROPENE

- Scientific Field : Organic Chemistry .

- Application Summary : This compound is a part of a collection of rare and unique chemicals provided by Sigma-Aldrich for early discovery researchers .

- Methods of Application : The specific methods of application or experimental procedures were not detailed in the source .

- Results or Outcomes : The product is sold as-is, and the buyer assumes responsibility to confirm product identity and/or purity .

Allylic and Benzylic C–H Bond Azidation

- Scientific Field : Organic Chemistry .

- Application Summary : The azidation of allylic and benzylic C–H bonds is a significant transformation in organic synthesis .

- Methods of Application : The process involves the transfer of azide from an N3-MnIII intermediate to a benzylic radical .

- Results or Outcomes : An array of tertiary and secondary benzyl C(sp3)–H was applied, and moderate to excellent yields were obtained .

Reaction with Oxygen Molecules

- Scientific Field : Physical Chemistry .

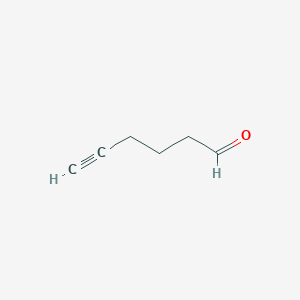

- Application Summary : An experimental and computational study was conducted on the reaction between 2-methylallyl radicals and oxygen molecules .

- Methods of Application : Kinetic experiments were conducted in a tubular laminar flow reactor using laser photolysis for radical production and photoionization mass spectrometry for detection .

- Results or Outcomes : The simulations predict a small phenomenological rate coefficient under autoignition conditions; about at 400 K and at 1000 K .

Precursor to Specialized Compounds

- Scientific Field : Organic Chemistry .

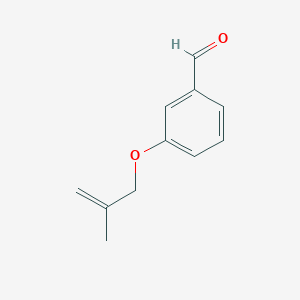

- Application Summary : Allyl alcohol, which has a similar structure to “3-(2-Methyl-allyloxy)-benzaldehyde”, is used as a precursor to many specialized compounds such as flame-resistant materials, drying oils, and plasticizers .

- Methods of Application : The specific methods of application or experimental procedures were not detailed in the source .

- Results or Outcomes : The product is used in the manufacture of a wide range of specialty products .

安全和危害

未来方向

属性

IUPAC Name |

3-(2-methylprop-2-enoxy)benzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12O2/c1-9(2)8-13-11-5-3-4-10(6-11)7-12/h3-7H,1,8H2,2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HKEUNLNJRSTCMJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=C)COC1=CC=CC(=C1)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40424600 | |

| Record name | 3-(2-Methyl-allyloxy)-benzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40424600 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

176.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(2-Methyl-allyloxy)-benzaldehyde | |

CAS RN |

38002-95-8 | |

| Record name | 3-(2-Methyl-allyloxy)-benzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40424600 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Benzonitrile, 2-[2-[4-[2-(3-cyanophenyl)ethenyl]phenyl]ethenyl]-](/img/structure/B1336297.png)

![(6R,8S,10S,11S,13S,14S,16R,17R)-6,9-difluoro-11,17-dihydroxy-17-(2-hydroxyacetyl)-10,13,16-trimethyl-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-3-one](/img/structure/B1336310.png)